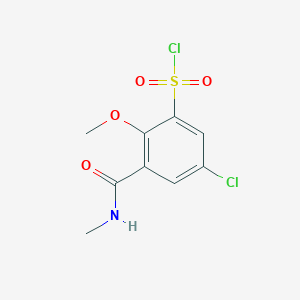

5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride

Overview

Description

5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1481595-14-5 . It has a molecular weight of 298.15 and its IUPAC name is 5-chloro-2-methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Cl2NO4S/c1-12-9(13)6-3-5(10)4-7(8(6)16-2)17(11,14)15/h3-4H,1-2H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 298.14 . Unfortunately, other specific properties like boiling point, melting point, and solubility were not found in the search results.Safety and Hazards

This compound is classified as dangerous with the signal word "Danger" . It has hazard statements H301-H311-H314-H331, indicating toxicity if swallowed, in contact with skin, causes severe skin burns and eye damage, and toxicity if inhaled . It’s important to handle this compound with appropriate safety measures.

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .

Mode of Action

Sulfonyl chlorides typically undergo nucleophilic substitution reactions . In these reactions, the chlorine atom is replaced by a nucleophile, such as an amine or alcohol .

Biochemical Pathways

The compound’s potential to form sulfonamides and sulfonic esters suggests it could influence a variety of biochemical processes, depending on the specific nucleophiles present in the biological system .

Result of Action

The compound’s reactivity with nucleophiles suggests it could potentially modify proteins or other biomolecules, altering their function .

Action Environment

Factors such as pH, temperature, and the presence of other reactive species could potentially affect the compound’s reactivity and stability .

Biochemical Analysis

Biochemical Properties

5-Chloro-2-methoxy-3-(methylcarbamoyl)benzene-1-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with sulfonyl transferases, which are enzymes that transfer sulfonyl groups to target molecules. This interaction is crucial for studying the mechanisms of sulfonylation reactions and their effects on different biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may be observed at very high doses, indicating the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors determine its precise location within the cell and its subsequent effects on cellular processes .

Properties

IUPAC Name |

5-chloro-2-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO4S/c1-12-9(13)6-3-5(10)4-7(8(6)16-2)17(11,14)15/h3-4H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEHDACQOCMNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C(=CC(=C1)Cl)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

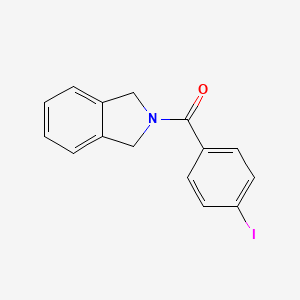

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Nitro-2-[2-(4-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1466636.png)

![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)

![2-[4-(Ethoxycarbonyl)piperazin-1-yl]propanoic acid](/img/structure/B1466656.png)